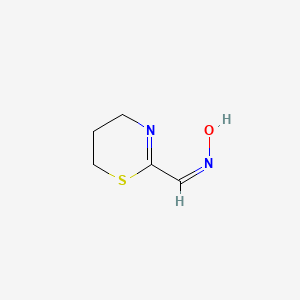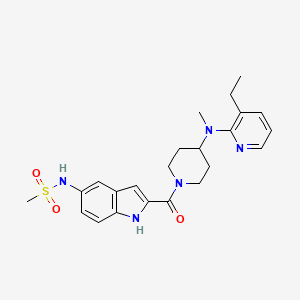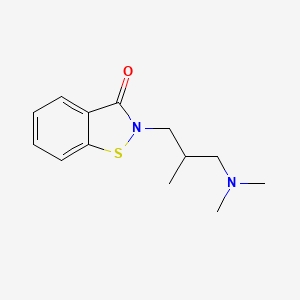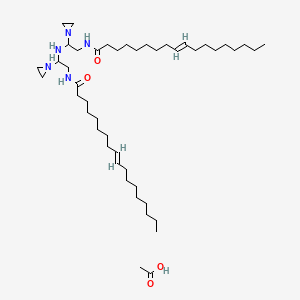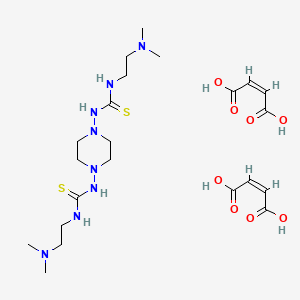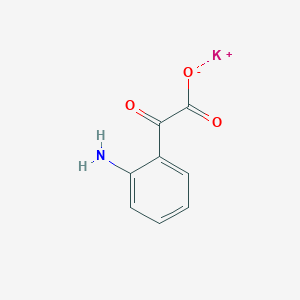
Potassium isatinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium isatinate, also known as benzeneacetic acid, 2-amino-.alpha.-oxo-, potassium salt (1:1), is a chemical compound with the molecular formula C8H6NO3.K. It is a potassium salt derivative of isatin, a compound that has been widely studied for its diverse chemical properties and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium isatinate can be synthesized through the reaction of isatin with potassium hydroxide. The reaction typically involves dissolving isatin in an aqueous solution of potassium hydroxide, followed by heating the mixture to facilitate the formation of the potassium salt. The reaction can be represented as follows:
C8H5NO2+KOH→C8H6NO3.K
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade isatin and potassium hydroxide, with controlled reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to filtration and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium isatinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amino derivatives.
Substitution: The compound can participate in substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reactions often involve the use of other metal salts or acids.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new potassium salts or other metal salts.
Wissenschaftliche Forschungsanwendungen
Potassium isatinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of potassium isatinate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting certain enzymes and modulating cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Potassium isatinate can be compared with other similar compounds, such as:
Isatin: The parent compound of this compound, known for its diverse chemical reactivity and biological activities.
Indole: A structurally related compound with significant importance in organic chemistry and pharmacology.
Oxindole: Another related compound with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its potassium salt form, which imparts distinct solubility and reactivity properties compared to its parent compound, isatin. This uniqueness makes it valuable in specific chemical and biological applications .
Eigenschaften
CAS-Nummer |
7631-35-8 |
|---|---|
Molekularformel |
C8H6KNO3 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
potassium;2-(2-aminophenyl)-2-oxoacetate |
InChI |
InChI=1S/C8H7NO3.K/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4H,9H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
MPFNWMIMIZKADT-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)[O-])N.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
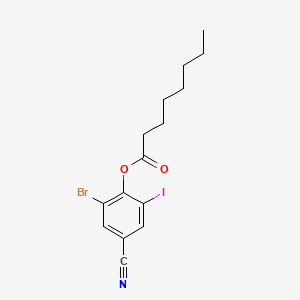
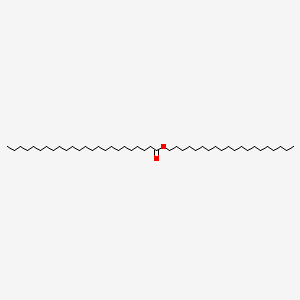
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
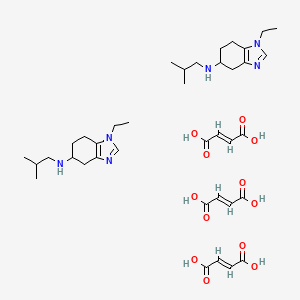
![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

